An In-depth Technical Guide to 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline
An In-depth Technical Guide to 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline
CAS Number: 946662-68-6
Prepared by: Gemini, Senior Application Scientist
Introduction
4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a trifluoromethyl group and a cyclopentylmethoxy moiety on the aniline scaffold, positions it as a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The cyclopentylmethoxy group can also influence the pharmacokinetic profile of a molecule, potentially improving its absorption and distribution. This guide provides a comprehensive overview of the available technical information on 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline, including its chemical properties, a plausible synthetic approach, its importance in medicinal chemistry, and safety considerations.
Molecular and Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline.
| Property | Value | Source |
| CAS Number | 946662-68-6 | [3] |
| Molecular Formula | C₁₃H₁₆F₃NO | [3] |
| Molecular Weight | 259.27 g/mol | [3] |
| Appearance | Inquire from supplier; likely a solid or oil | [3] |
| Purity | Typically ≥98% (as offered by commercial suppliers) | [4] |
| MDL Number | MFCD08687520 | [3] |
Strategic Importance in Medicinal Chemistry
The structural features of 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline make it a compelling starting material for the synthesis of biologically active molecules.
The Role of the Trifluoromethyl Group:
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry due to its profound impact on a molecule's properties.[1] Its strong electron-withdrawing nature can significantly alter the pKa of the aniline nitrogen, influencing its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the -CF₃ group highly resistant to metabolic degradation, which can lead to an extended half-life of a drug candidate.[1] The lipophilicity imparted by the trifluoromethyl group can also enhance a molecule's ability to cross cellular membranes.[1] Numerous FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in successful drug design.[2]
The Influence of the Cyclopentylmethoxy Moiety:
The ether-linked cyclopentyl group also plays a crucial role in modulating a molecule's drug-like properties. This bulky, lipophilic group can influence the overall conformation of the molecule, potentially leading to more selective binding to a target receptor. Ether linkages are generally more stable to metabolic cleavage than ester groups, contributing to a better pharmacokinetic profile. The cyclopentyl ring, being a non-planar, saturated hydrocarbon, can establish favorable van der Waals interactions within a receptor's binding pocket.
Synthesis and Characterization
Proposed Synthetic Pathway:
A likely approach to synthesize this compound involves a Williamson ether synthesis, a robust and widely used method for forming ethers. The key starting materials would be 4-amino-2-(trifluoromethyl)phenol and a cyclopentylmethyl halide (e.g., bromide or iodide).
Caption: Proposed Williamson ether synthesis of the target molecule.
Step-by-Step Protocol (Hypothetical):
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Deprotonation: To a solution of 4-amino-2-(trifluoromethyl)phenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, a base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
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Nucleophilic Attack: Cyclopentylmethyl bromide or iodide is then added to the reaction mixture. The phenoxide anion undergoes a nucleophilic attack on the electrophilic carbon of the cyclopentylmethyl halide, displacing the halide and forming the desired ether linkage.
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Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified using standard techniques such as column chromatography or distillation to yield pure 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline.
Analytical Characterization (Expected):
While experimental spectra for this specific compound are not publicly available, the expected analytical data can be predicted based on its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, the protons of the cyclopentyl ring, and the methylene protons of the methoxy bridge. The amino group protons would likely appear as a broad singlet.
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¹³C NMR: The spectrum would show distinct signals for each of the 13 carbon atoms in the molecule, including the trifluoromethyl carbon, which would appear as a quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: A single resonance for the -CF₃ group would be expected.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and strong C-F stretching bands for the trifluoromethyl group.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (259.27 g/mol ). Fragmentation patterns would likely involve cleavage of the ether bond and loss of the trifluoromethyl group.
Potential Applications in Drug Discovery
Substituted trifluoromethylanilines are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[7] Given its structural motifs, 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline could serve as a precursor for compounds targeting various diseases. The aniline moiety is a versatile functional group that can be readily modified through reactions such as acylation, alkylation, and diazotization to build more complex molecular architectures.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline is not widely available, it should be handled with the care appropriate for a research chemical and a substituted aniline.[3] Anilines as a class can be toxic and are often skin and eye irritants.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.
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Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
First Aid Measures (General for Anilines):
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Remove the person to fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline is a chemical intermediate with significant potential in the synthesis of novel, biologically active compounds. The strategic combination of a trifluoromethyl group and a cyclopentylmethoxy substituent on an aniline core provides a versatile platform for medicinal chemists to develop new drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic properties. While detailed experimental data for this specific molecule is not extensively documented in public literature, its synthesis is feasible through established chemical methods. As with all research chemicals, it should be handled with appropriate safety precautions. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.
References
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Hughes, R. O., et al. (2011). Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. Bioorganic & Medicinal Chemistry Letters, 21(9), 2626-2630. [Link]
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He, J.-L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o377. [Link]
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Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PubMed. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
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MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
- Google Patents. (n.d.). CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine.
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PubMed. (n.d.). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. Retrieved from [Link]
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